An In-depth Technical Guide on the Physicochemical Properties of Dibenzosuberone Derivatives
An In-depth Technical Guide on the Physicochemical Properties of Dibenzosuberone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The dibenzosuberone scaffold, a tricyclic ketone, is a cornerstone in medicinal chemistry. Its rigid yet conformationally distinct structure has made it a privileged core for the development of a multitude of therapeutic agents, most notably tricyclic antidepressants like amitriptyline and nortriptyline.[1][2][3] A profound understanding of the physical and chemical properties of dibenzosuberone and its derivatives is not merely academic; it is a critical prerequisite for the rational design, synthesis, and formulation of effective and safe pharmaceuticals. This guide offers a detailed exploration of these properties, providing field-proven insights and methodologies for their characterization.
The Dibenzosuberone Core: Structural and Electronic Landscape
The foundational dibenzosuberone molecule, chemically named 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, possesses a unique three-dimensional architecture that dictates its interactions and reactivity.[4][5]
Molecular Structure
The molecule consists of a central seven-membered ring fused to two flanking benzene rings.[4] This central ring is not planar; it adopts a twisted, boat-like conformation. This non-planar geometry is crucial as it positions substituents in distinct spatial orientations, profoundly influencing their interaction with biological targets. The two benzene rings are also out of plane and exhibit a helical relationship to one another.[4]
Caption: Core structure of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.
Electronic Properties
The electronic character of the dibenzosuberone core is dominated by two features:
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The Carbonyl Group (C=O): Located at the 5-position, this ketone is the primary center of reactivity. The polarized double bond makes the carbon atom electrophilic, rendering it susceptible to nucleophilic attack. This site is fundamental for the synthesis of many derivatives, such as amitriptyline, through Grignard reactions.[4]
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Aromatic Rings: The two benzene rings provide a large, lipophilic surface area and are sites for electrophilic aromatic substitution. Their π-systems can engage in crucial drug-receptor interactions, such as pi-pi stacking.
Key Physicochemical Properties for Drug Development
The journey of a drug from administration to its target is governed by its physicochemical properties. For dibenzosuberone derivatives, these properties are finely tuned by the nature and position of substituents.
| Property | Dibenzosuberone (Parent) | Significance in Drug Development |
| Molecular Formula | C₁₅H₁₂O[6] | Foundation for molecular weight and elemental composition. |
| Molecular Weight | 208.26 g/mol [7] | Influences diffusion, bioavailability, and formulation. |
| Melting Point | 31-34 °C[8] | Affects solid-state stability, purity, and formulation choice. |
| Boiling Point | 148 °C at 0.3 mmHg[9] | Important for purification by distillation and stability at high temperatures. |
| Density | ~1.16 g/cm³ at 25 °C[8] | Relevant for formulation and manufacturing processes. |
| Water Solubility | Insoluble (0.03 g/L)[8] | A critical determinant of bioavailability; poor solubility requires formulation strategies. |
| LogP (estimated) | 3.855[7] | Measures lipophilicity, which governs membrane permeability and distribution. |
| Appearance | Clear yellow liquid or low-melting solid[9] | Basic physical characteristic for identification. |
Melting Point, Crystallinity, and Stability
The parent dibenzosuberone is a low-melting solid.[9] The melting point of its derivatives can vary significantly based on the introduced functional groups, which affect the crystal lattice energy. Higher melting points generally correlate with greater stability in the solid state. The compound is stable under normal temperatures and pressures but should be kept from strong oxidizing agents.[10][11] Thermal decomposition can release carbon monoxide and carbon dioxide.[11]
Solubility and Lipophilicity (LogP)
Dibenzosuberone itself is practically insoluble in water, a characteristic that is often a hurdle in drug development.[7][8] Consequently, many successful derivatives incorporate ionizable groups, such as the dimethylaminopropyl chain in amitriptyline, to enhance aqueous solubility and ensure bioavailability.
The high estimated LogP value of 3.855 indicates that dibenzosuberone is highly lipophilic, allowing it to readily cross lipid membranes.[7] However, this property must be balanced. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding.
Chemical Reactivity and Synthetic Pathways
The functionalization of the dibenzosuberone core is key to creating pharmacologically active molecules. The reactivity is centered on the carbonyl group and the aromatic rings.[12]
Reactions at the Carbonyl Group
The ketone at position 5 is the most versatile handle for chemical modification. Key reactions include:
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Nucleophilic Addition: This is the most important reaction class. For instance, the synthesis of the antidepressant amitriptyline involves the addition of a Grignard reagent, (3-(dimethylamino)propyl)magnesium chloride, to the carbonyl carbon.[4]
-
Reduction: The ketone can be reduced to a secondary alcohol (dibenzosuberenol) using reducing agents like sodium borohydride, which can then be used for further functionalization.
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Oxime Formation: Reaction with hydroxylamine hydrochloride yields the corresponding oxime, a pathway used in the synthesis of some derivatives.[13]
Reactions on the Aromatic Rings
The benzene rings can undergo electrophilic aromatic substitution. For example, regioselective bromination can be achieved to produce 3,7- and 1,7-dibromo derivatives, which serve as precursors for further modifications via cross-coupling reactions like the Suzuki reaction.[3][13]
Caption: Key synthetic pathways from the dibenzosuberone core.
Experimental Protocols for Characterization
Rigorous characterization is essential to confirm the identity, purity, and properties of newly synthesized derivatives.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.
Causality: This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. A sharp endothermic peak corresponds to the melting transition, providing a precise melting point and an indication of sample purity (sharper peaks indicate higher purity).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried dibenzosuberone derivative into an aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature at least 20°C above the completion of the melting transition.
-
Use an inert nitrogen purge gas (20-50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined from the onset temperature or the peak maximum of the endotherm in the resulting thermogram.
Protocol: Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR)
Spectroscopy is indispensable for structural elucidation.
Causality: Each technique probes different aspects of the molecule's structure. IR identifies functional groups, while NMR provides a detailed map of the carbon-hydrogen framework.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR: For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For low-melting solids or liquids, a thin film can be prepared on a salt plate.
-
-
Data Acquisition:
-
¹H NMR: Acquire a spectrum to observe the chemical shift, integration, and multiplicity of proton signals. Key regions include the aromatic protons (~7.0-8.0 ppm) and the aliphatic protons of the ethylene bridge (~2.5-3.5 ppm).
-
¹³C NMR: Acquire a spectrum to identify all unique carbon atoms. The carbonyl carbon is a key diagnostic peak, typically appearing far downfield (>190 ppm).
-
IR: Acquire a spectrum to identify key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretch.
-
References
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